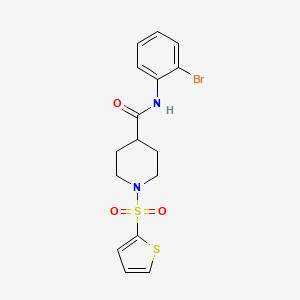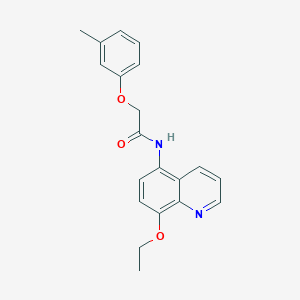![molecular formula C24H17Cl2N5O B11337895 2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337895.png)
2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N-[7-(4-clorofenil)-5-fenil-3,7-dihidro[1,2,4]triazolo[1,5-a]pirimidin-2-il]benzamida es un compuesto orgánico complejo que pertenece a la clase de las triazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones terapéuticas potenciales. La estructura de este compuesto incluye un núcleo de triazolopirimidina, que se fusiona con una porción de benzamida, y presenta sustituyentes tanto cloro como fenilo.
Métodos De Preparación
La síntesis de 2-cloro-N-[7-(4-clorofenil)-5-fenil-3,7-dihidro[1,2,4]triazolo[1,5-a]pirimidin-2-il]benzamida generalmente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de Triazolopirimidina: Esto se puede lograr mediante reacciones de ciclización que involucran derivados de hidrazina apropiados y formamida o sus equivalentes en condiciones de reflujo.
Introducción de los grupos Cloro y Fenilo:
Acoplamiento con Benzamida: El paso final involucra el acoplamiento del intermedio de triazolopirimidina con benzamida utilizando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida) en presencia de una base como trietilamina.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para la síntesis a gran escala.
Análisis De Reacciones Químicas
2-cloro-N-[7-(4-clorofenil)-5-fenil-3,7-dihidro[1,2,4]triazolo[1,5-a]pirimidin-2-il]benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: Los grupos cloro en el compuesto se pueden sustituir con otros nucleófilos como aminas o tioles en condiciones apropiadas, lo que lleva a la formación de derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y catalizadores como paladio sobre carbono para reacciones de hidrogenación. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-[7-(4-clorofenil)-5-fenil-3,7-dihidro[1,2,4]triazolo[1,5-a]pirimidin-2-il]benzamida implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Por ejemplo, se ha demostrado que inhibe la cinasa dependiente de ciclina 2 (CDK2), que juega un papel crucial en la regulación del ciclo celular . Esta inhibición conduce al arresto del ciclo celular y la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
2-cloro-N-[7-(4-clorofenil)-5-fenil-3,7-dihidro[1,2,4]triazolo[1,5-a]pirimidin-2-il]benzamida se puede comparar con otros compuestos similares, como:
N-(4-nitrofenil)-5-fenil-[1,2,4]triazolo[1,5-c]quinazolin-2-amina: Este compuesto también muestra potentes actividades antimicrobianas y antituberculosas.
Derivados de pirazolo[3,4-d]pirimidina: Estos compuestos son conocidos por su actividad inhibitoria de CDK2 y sus propiedades anticancerígenas.
Derivados de 1,2,4-triazolo[4,3-a]quinoxalina: Estos compuestos exhiben actividades antiviral y antimicrobiana.
La singularidad de 2-cloro-N-[7-(4-clorofenil)-5-fenil-3,7-dihidro[1,2,4]triazolo[1,5-a]pirimidin-2-il]benzamida radica en sus características estructurales específicas y la combinación de grupos cloro y fenilo, que contribuyen a sus actividades biológicas distintas.
Propiedades
Fórmula molecular |
C24H17Cl2N5O |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C24H17Cl2N5O/c25-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)27-24-29-23(30-31(21)24)28-22(32)18-8-4-5-9-19(18)26/h1-14,21H,(H2,27,28,29,30,32) |
Clave InChI |
AQBUDJAOJYOVEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4-ethoxyphenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11337813.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11337817.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide](/img/structure/B11337819.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337825.png)
![1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B11337833.png)
![N-[4-(acetylamino)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337840.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11337861.png)
![N-(2-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11337866.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337880.png)
![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337882.png)
![5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337888.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11337889.png)
